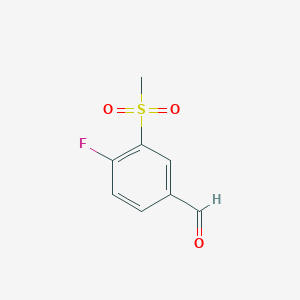

4-Fluoro-3-(methylsulfonyl)benzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMWHGMGGVHVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616613 | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-50-3 | |

| Record name | 4-Fluoro-3-(methylsulfonyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914636-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(methanesulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Overview of 4 Fluoro 3 Methylsulfonyl Benzaldehyde in Chemical Sciences

Significance in Contemporary Organic Synthesis

4-Fluoro-3-(methylsulfonyl)benzaldehyde is recognized within the chemical sciences as a valuable organic building block. bldpharm.com Its structure incorporates three key functional groups: a benzaldehyde (B42025), a fluorine atom, and a methylsulfonyl group. This trifunctional nature makes it a versatile reagent for synthetic chemists. The aldehyde group serves as a reactive site for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex molecular architectures.

The presence of both a fluorine atom and an electron-withdrawing methylsulfonyl group on the aromatic ring significantly influences the reactivity of the aldehyde and the ring itself. These substituents modulate the electronic properties of the molecule, which is a critical aspect of designing targeted synthetic pathways. As a fluorinated building block, it belongs to a class of compounds highly sought after for their unique contributions to the properties of the final products. bldpharm.com

Role as a Key Intermediate in Advanced Material and Biological Compound Development

As a specialized chemical intermediate, this compound is positioned for use in the development of sophisticated molecules. While specific, detailed research applications for this exact compound are not extensively documented in publicly available literature, the utility of structurally similar compounds provides context for its potential roles. For instance, fluorinated benzaldehydes are crucial in creating advanced materials, such as specialized polymers, where the fluorine atom can impart desirable properties like enhanced thermal stability and chemical resistance.

In the realm of biological compounds, intermediates like this are fundamental. The synthesis of complex, biologically active molecules often proceeds through a series of steps involving key building blocks that introduce specific functionalities. The combination of the fluoro and methylsulfonyl groups is significant, as these moieties are known to influence the pharmacokinetic and pharmacodynamic properties of molecules in biological systems.

Interdisciplinary Research Utility in Medicinal Chemistry and Agrochemical Production

The application of fluorinated organic compounds is a major trend in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. nih.govmdpi.com Therefore, this compound represents a key intermediate for the synthesis of novel pharmaceutical compounds. The sulfone group is also a feature in various bioactive molecules. Researchers in drug discovery can utilize this compound as a starting material to synthesize new chemical entities for screening against a variety of therapeutic targets.

Similarly, in the field of agrochemical production, the development of new and effective herbicides, pesticides, and fungicides often relies on the synthesis of novel organic molecules. Fluorinated compounds have demonstrated significant success in this area, contributing to the potency and selectivity of crop protection agents. The unique electronic and steric properties conferred by the fluorine and methylsulfonyl groups make this compound a promising precursor for the creation of next-generation agrochemicals.

Advanced Synthetic Methodologies for 4 Fluoro 3 Methylsulfonyl Benzaldehyde

Established Reaction Pathways for Synthesis

Traditional synthetic routes to 4-Fluoro-3-(methylsulfonyl)benzaldehyde rely on a series of well-established organic transformations. These pathways often involve the sequential introduction of the required functional groups onto a benzene (B151609) ring, leveraging classical reaction mechanisms to achieve the desired substitution pattern.

Electrophilic Aromatic Substitution Strategies

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. The synthesis of this compound via EAS would typically involve the introduction of a formyl group (-CHO) onto a pre-existing 1-fluoro-2-(methylsulfonyl)benzene precursor. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring.

The fluorine atom is an ortho-, para-director, activating these positions for electrophilic attack, while the methylsulfonyl group (-SO₂CH₃) is a strong deactivating group and a meta-director. In the case of 1-fluoro-2-(methylsulfonyl)benzene, the directing effects are as follows:

Fluorine (at C1): Directs incoming electrophiles to positions 2 (occupied), 4, and 6.

Methylsulfonyl (at C2): Directs incoming electrophiles to positions 4 and 6.

Both groups reinforce the direction of the incoming electrophile to positions 4 and 6. Therefore, formylation of 1-fluoro-2-(methylsulfonyl)benzene is expected to yield the desired this compound, along with the potential for the 2-fluoro-5-(methylsulfonyl)benzaldehyde isomer. Steric hindrance from the adjacent methylsulfonyl group may favor substitution at the C4 position, leading to the target molecule as the major product.

Sulfonylation Reactions for Methylsulfonyl Group Introduction

The direct introduction of the methylsulfonyl group onto a 4-fluorobenzaldehyde (B137897) scaffold is another potential pathway. This is typically achieved through a Friedel-Crafts-type sulfonylation reaction using methanesulfonyl chloride (CH₃SO₂Cl) or a related sulfonylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, this approach faces significant regioselectivity challenges. The substituents on 4-fluorobenzaldehyde have competing directing effects:

Fluorine (at C4): Ortho-, para-director (directs to C3 and C5, as C4 is occupied).

Aldehyde (-CHO) (at C1): Meta-director (directs to C3 and C5).

Both groups direct the incoming electrophile (the sulfonyl group) to the C3 and C5 positions. This would result in a mixture of 3-sulfonyl and 5-sulfonyl isomers, necessitating a potentially difficult separation step. Therefore, while mechanistically plausible, this pathway is often less synthetically desirable due to poor regiocontrol.

Oxidative Approaches for Thioether to Sulfone Conversion

A highly effective and common strategy for the synthesis of aryl sulfones involves the oxidation of a corresponding aryl thioether. organic-chemistry.org This multi-step approach offers excellent regiocontrol. The synthesis of this compound via this method would proceed as follows:

Thioether Formation: A suitable precursor, such as 3-bromo-4-fluorobenzaldehyde (B1265969), can be reacted with sodium thiomethoxide (NaSMe) in a nucleophilic aromatic substitution reaction to form 4-fluoro-3-(methylthio)benzaldehyde.

Oxidation: The resulting thioether is then oxidized to the sulfone. This transformation can be achieved using a variety of oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The oxidation proceeds in a controlled manner, first to the sulfoxide (B87167) and then to the sulfone, without affecting the other functional groups on the ring. organic-chemistry.org

This pathway is often preferred due to the high yields and clean conversions associated with the oxidation step, which selectively targets the sulfur atom.

Table 1: Common Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, heat | organic-chemistry.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), 0°C to rt | organic-chemistry.org |

| Potassium permanganate (B83412) (KMnO₄) | Acetic acid/water | General Knowledge |

| Selectfluor | H₂O, ambient temperature | organic-chemistry.org |

Formylation Reactions for Aldehyde Functionalization

Formylation reactions introduce the aldehyde group onto an aromatic ring and represent a key step if starting from 1-fluoro-2-(methylsulfonyl)benzene. wikipedia.org Several classic name reactions can be employed for this purpose. wikipedia.orggoogle.com

Vilsmeier-Haack Reaction: This reaction uses a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is most effective on electron-rich aromatic rings. The strong deactivating nature of the methylsulfonyl group on the 1-fluoro-2-(methylsulfonyl)benzene substrate might render this method challenging.

Gattermann-Koch Reaction: This method utilizes carbon monoxide (CO) and hydrochloric acid (HCl) in the presence of a copper(I) chloride and aluminum chloride catalyst. It is typically used for simple arenes and may require high pressures. wikipedia.orggoogle.com

Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent, usually for activated substrates like phenols.

Given the deactivated nature of the substrate, harsher formylation conditions or alternative strategies might be necessary to achieve good yields.

Table 2: Selected Aromatic Formylation Methods

| Reaction Name | Reagents | Substrate Suitability | Reference |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | wikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Benzene, alkylbenzenes | wikipedia.orggoogle.com |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | General arenes | General Knowledge |

Novel Synthetic Route Development and Optimization

Recent advances in organometallic chemistry have provided powerful new tools for constructing molecules like this compound. These methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency over traditional approaches.

Catalytic Systems and Ligand Design in C-S and C-C Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds. These methods provide convergent and flexible routes to the target molecule.

C-S Coupling Reactions: The methylsulfonyl group can be installed via palladium- or copper-catalyzed coupling of an aryl halide or triflate with a sulfinate salt. For instance, 3-bromo-4-fluorobenzaldehyde could be coupled with sodium methanesulfinate (B1228633) (CH₃SO₂Na) to directly form the C-S bond of the target sulfone. The development of specialized phosphine (B1218219) ligands, such as XantPhos, has been crucial for achieving high efficiency in these transformations. nih.gov

C-C Coupling Reactions: The formyl group can be introduced using modern carbonylation techniques. A palladium-catalyzed reaction of a precursor like 3-bromo-6-fluorophenyl methyl sulfone with carbon monoxide and a hydride source (e.g., a silane) can directly install the aldehyde functionality. The choice of ligand is critical for catalyst stability and activity. Biaryl phosphine ligands, such as RuPhos and XPhos, have shown great utility in the coupling of substrates bearing sulfone groups, which can be challenging electrophiles. chemrxiv.org The Suzuki-Miyaura coupling of aryl sulfones themselves has been demonstrated, highlighting the possibility of using the sulfone as a coupling handle under specific catalytic conditions. chemrxiv.org

Table 3: Catalytic Systems for C-S and C-C Bond Formation

| Coupling Type | Catalyst/Ligand System | Reactants | Reference |

|---|---|---|---|

| C-S Coupling | Pd(OAc)₂ / XantPhos | Aryl halide + Sodium methanesulfinate | nih.gov |

| C-S Coupling | CuI / 1,10-Phenanthroline | Aryl boronic acid + Sulfonyl chloride | mdpi.com |

| C-C Coupling (Suzuki-Miyaura) | Pd(dba)₂ / RuPhos | Aryl sulfone + Aryl boronic acid | chemrxiv.org |

| C-C Coupling (Carbonylation) | PdCl₂(dppf) | Aryl halide + CO + Silane | General Knowledge |

These catalytic methods represent the forefront of synthetic design, offering modular and powerful strategies for the optimized production of this compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to various stages of the synthetic route, from the choice of starting materials to the reaction conditions and solvents.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste.

While specific green synthetic routes for this compound are not extensively documented in publicly available literature, the synthesis of related sulfonyl benzaldehydes provides insights into potential green approaches. For instance, the preparation of o-sulfobenzaldehyde from o-chlorobenzaldehyde can be achieved under normal pressure and at low temperatures using a metabisulfite (B1197395) as the sulfonating agent and a phase-transfer catalyst. google.com This method avoids the harsh conditions often associated with sulfonation reactions.

The oxidation of a methylthio precursor is a key step in forming the methylsulfonyl group. Green oxidation methods, such as the use of hydrogen peroxide with a catalyst, are preferable to traditional methods that employ heavy metal oxidants. For example, the synthesis of p-methylsulfonyl benzaldehyde (B42025) utilizes hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst. google.com

The following table outlines a hypothetical comparison of traditional versus greener approaches for key transformations in the synthesis of this compound.

| Transformation | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Sulfonation | Fuming sulfuric acid | Metabisulfite with phase-transfer catalyst | Safer reagents, milder conditions |

| Oxidation | Potassium permanganate, chromium trioxide | Hydrogen peroxide with a catalyst | Less hazardous chemical syntheses, catalysis |

| Solvent Usage | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol, or solvent-free conditions | Safer solvents and auxiliaries |

Flow Chemistry Applications and Continuous Process Development

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch manufacturing, particularly for reactions that are highly exothermic, require precise control over reaction parameters, or involve hazardous intermediates. The synthesis of a highly functionalized molecule like this compound involves steps such as nitration, halogenation, and oxidation, which can benefit from the enhanced safety and control offered by flow reactors. rsc.org

The benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with exothermic reactions and the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and precise temperature control, leading to higher selectivity and yields.

Process Automation and Control: Flow chemistry enables the integration of in-line analysis and automated control systems, ensuring consistent product quality and allowing for rapid process optimization.

Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch process, as it typically involves running the reactor for longer periods rather than increasing the reactor size.

While a dedicated flow synthesis for this compound is not detailed in the literature, the successful application of flow chemistry to the synthesis of other functionalized benzaldehydes demonstrates its feasibility. beilstein-journals.org For example, aldol (B89426) reactions involving highly reactive benzaldehydes are well-suited to flow processing due to the need for strict temperature control to ensure selectivity. beilstein-journals.org

A hypothetical continuous process for a key step in the synthesis of this compound, such as the oxidation of the corresponding methylthio-benzaldehyde, could be designed as follows:

| Parameter | Batch Process | Flow Process | Advantage of Flow Process |

| Reaction Time | Several hours | Minutes | Increased throughput |

| Temperature Control | Potential for hotspots | Precise and uniform | Improved safety and selectivity |

| Reagent Addition | Bulk or slow addition | Continuous mixing | Better control over reaction stoichiometry |

| Work-up | Separate step | In-line purification possible | Reduced manual handling and potential for automation |

Precursor and Intermediate Chemical Transformations in Synthetic Sequences

The synthesis of this compound involves a sequence of chemical transformations to introduce and modify the functional groups on the benzene ring. The choice of precursors and the sequence of reactions are critical to achieving a high yield and purity of the final product.

A plausible synthetic route can be postulated based on known organic reactions and the synthesis of structurally similar compounds. A common strategy would involve starting with a commercially available fluorinated aromatic compound and sequentially introducing the methylsulfonyl and aldehyde functionalities.

One potential synthetic pathway could start from 4-fluorotoluene . The key transformations would include:

Introduction of a methylthio group: This can be achieved through various methods, such as chlorosulfonation followed by reduction and methylation, or through a reaction with dimethyl disulfide in the presence of a suitable catalyst.

Oxidation of the methylthio group: The resulting 4-fluoro-3-(methylthio)toluene would then be oxidized to the corresponding methylsulfonyl derivative. This oxidation is a critical step and can be performed using various oxidizing agents.

Formation of the benzaldehyde: The final step would be the oxidation of the methyl group of the toluene (B28343) ring to an aldehyde.

Alternatively, the synthesis could commence from a precursor that already contains the aldehyde or a precursor to the aldehyde group. For instance, starting with 4-fluorobenzaldehyde , the challenge would be the regioselective introduction of the methylsulfonyl group at the 3-position. A possible sequence could involve:

Nitration: Introduction of a nitro group, which can act as a directing group and can be later converted to other functionalities.

Introduction of the methylthio group: Nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) ortho to the nitro group with sodium thiomethoxide.

Oxidation to the methylsulfonyl group.

Reduction of the nitro group and subsequent removal.

The synthesis of the related compound, p-methylsulfonyl benzaldehyde, from p-chlorobenzaldehyde provides a relevant precedent. google.com This synthesis involves the reaction of p-chlorobenzaldehyde with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide. google.com

Another relevant example is the synthesis of 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester, which starts from 4-bromo-2-fluorothioanisole. chemicalbook.com The key steps in this synthesis are the oxidation of the thioanisole (B89551) to a sulfone, followed by a palladium-catalyzed borylation reaction. chemicalbook.com This demonstrates a viable method for constructing the fluoro-methylsulfonyl-phenyl moiety.

The following table summarizes potential precursors and key intermediate transformations for the synthesis of this compound:

| Precursor | Key Intermediate(s) | Key Transformation(s) |

| 4-Fluorotoluene | 4-Fluoro-3-(methylthio)toluene, 4-Fluoro-3-(methylsulfonyl)toluene | Introduction of methylthio group, Oxidation to methylsulfonyl group, Oxidation of methyl to aldehyde |

| 4-Fluorobenzaldehyde | 4-Fluoro-3-nitrobenzaldehyde, 4-Fluoro-3-(methylthio)benzaldehyde | Nitration, Nucleophilic aromatic substitution with thiomethoxide, Oxidation to methylsulfonyl group |

| 4-Bromo-2-fluorobenzaldehyde | 4-Bromo-2-fluoro-1-(methylthio)benzene | Introduction of methylthio group, Oxidation to methylsulfonyl group, Conversion of bromo to aldehyde |

Mechanistic Investigations of 4 Fluoro 3 Methylsulfonyl Benzaldehyde Reactivity

Reaction Mechanisms Involving the Aldehyde Functional Group

The aldehyde group is a key reactive center in 4-Fluoro-3-(methylsulfonyl)benzaldehyde, primarily undergoing nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

Common reactions involving the aldehyde group include:

Nucleophilic Addition: A wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates, can add to the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. The presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl) on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Wittig Reaction: This reaction provides a versatile method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The mechanism is believed to proceed through a betaine (B1666868) intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

Condensation Reactions: this compound can participate in various condensation reactions, such as the aldol (B89426) condensation (with an enolizable carbonyl compound) and the Knoevenagel condensation (with a compound containing an active methylene (B1212753) group). These reactions are typically base- or acid-catalyzed and lead to the formation of α,β-unsaturated carbonyl compounds or related structures.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (B83412) or chromic acid. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Influence of Fluoro and Methylsulfonyl Substituents on Aromatic Reactivity

The fluorine atom and the methylsulfonyl group significantly influence the reactivity of the benzene (B151609) ring in this compound towards both nucleophilic and electrophilic aromatic substitution.

Both the fluoro and methylsulfonyl groups are electron-withdrawing, but they exert their effects through different mechanisms:

Fluorine: It possesses a strong -I (inductive) effect due to its high electronegativity, which deactivates the ring towards electrophilic aromatic substitution. However, it also has a +M (mesomeric or resonance) effect due to its lone pairs of electrons, which can donate electron density to the ring. This resonance effect is generally weaker than the inductive effect for halogens. The interplay of these opposing effects makes the influence of fluorine on aromatic reactivity complex.

Methylsulfonyl Group (-SO2CH3): This group is a powerful electron-withdrawing group, primarily through a strong -I effect and a -M effect, where the sulfur atom can accept electron density from the aromatic ring into its d-orbitals. This strong deactivation makes electrophilic aromatic substitution on the ring challenging.

The combined electron-withdrawing nature of both substituents renders the aromatic ring electron-deficient and therefore highly susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atom, being a good leaving group in SNAr reactions, is positioned para to the strongly activating (for SNAr) aldehyde group and meta to the methylsulfonyl group. Nucleophilic attack is favored at the carbon bearing the fluorine atom, facilitated by the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing groups.

Conversely, electrophilic aromatic substitution (EAS) is significantly disfavored. The strong deactivating effect of the methylsulfonyl and fluoro groups makes the ring much less nucleophilic than benzene. If an EAS reaction were to occur under forcing conditions, the directing effects of the substituents would come into play. The aldehyde and methylsulfonyl groups are meta-directing, while the fluorine atom is ortho, para-directing. The substitution pattern would be a complex outcome of these competing directing effects and the severe deactivation of the ring.

The electronic properties of these substituents can be quantified using Hammett constants, which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -F | +0.06 | +0.34 |

| -SO2CH3 | +0.72 | +0.68 |

Data compiled from various sources.

The positive values of the Hammett constants confirm the electron-withdrawing nature of both substituents.

Chemoselectivity and Regioselectivity Studies in Complex Reactions

In molecules with multiple reactive sites like this compound, chemoselectivity and regioselectivity are critical considerations in designing synthetic strategies.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a reaction with a nucleophile that can potentially react with both the aldehyde and the aromatic ring (via SNAr), the outcome will depend on the reaction conditions and the nature of the nucleophile. A soft nucleophile might favor addition to the aldehyde, while a hard, charged nucleophile under appropriate conditions could favor SNAr at the C-F bond. Similarly, when using a reducing agent, it is possible to selectively reduce the aldehyde group without affecting the aromatic ring or the sulfonyl group.

Regioselectivity concerns the position at which a reaction occurs. In the context of aromatic substitution:

Electrophilic Aromatic Substitution: In the unlikely event of an EAS reaction, the directing effects of the existing substituents would determine the position of the incoming electrophile. The aldehyde and methylsulfonyl groups would direct an incoming electrophile to the C2 and C6 positions (meta to them), while the fluorine atom would direct to the C5 position (ortho to it). The actual outcome would be a result of the competition between these directing influences on a highly deactivated ring.

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and steric properties of the molecule.

Kinetics: The rates of reactions are significantly affected by the electron-withdrawing substituents. For nucleophilic addition to the aldehyde, the enhanced electrophilicity of the carbonyl carbon leads to a faster reaction rate compared to benzaldehyde. In nucleophilic aromatic substitution, the strong activation provided by the aldehyde and methylsulfonyl groups results in a significantly faster rate of substitution of the fluorine atom compared to an unactivated aryl fluoride.

Derivatization and Chemical Transformations of 4 Fluoro 3 Methylsulfonyl Benzaldehyde

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

4-Fluoro-3-(methylsulfonyl)benzaldehyde serves as a crucial starting material in the synthesis of a wide array of complex molecules destined for pharmaceutical applications. Its utility stems from the presence of three key functional groups: a reactive aldehyde, an electron-withdrawing methylsulfonyl group, and a fluorine atom, which can enhance the metabolic stability and binding affinity of drug candidates. nih.gov The electron-withdrawing nature of both the fluorine and methylsulfonyl groups activates the aromatic ring, making it susceptible to various chemical transformations.

This compound is a key intermediate in the development of novel therapeutic agents across different disease areas, including anti-inflammatory agents and treatments for neurological disorders. nih.gov The aldehyde group provides a handle for constructing complex molecular architectures through reactions such as nucleophilic additions and condensations. nih.gov

Formation of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Pyrazoles)

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of many approved drugs. libretexts.orgresearchgate.net this compound is a valuable precursor for the synthesis of various heterocyclic systems, including imidazoles and pyrazoles.

Imidazoles: The aldehyde functionality can readily participate in multicomponent reactions to form substituted imidazoles. For instance, in the Radiszewski synthesis, an aldehyde can react with a 1,2-dicarbonyl compound and ammonia (B1221849) or an ammonia source to yield an imidazole ring. nih.gov The Van Leusen imidazole synthesis provides another route where a tosylmethyl isocyanide (TosMIC) reagent reacts with an aldehyde and an amine to form the imidazole core. nih.gov

Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved through the condensation of this compound with hydrazine or its derivatives. A common method involves the reaction of an α,β-unsaturated carbonyl compound, which can be formed from the starting aldehyde, with hydrazine. masterorganicchemistry.com Multicomponent reactions also offer an efficient pathway to highly substituted pyrazoles starting from aldehydes. acs.org

Carbon-Carbon Bond Forming Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Aldol (B89426) Condensations)

The aldehyde group of this compound is a prime site for carbon-carbon bond formation, enabling chain extension and the introduction of new functional groups.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The HWE reaction, a modification of the Wittig reaction, is particularly effective for the stereoselective synthesis of alkenes from aldehydes. ntu.edu.sg It employs phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction. The reaction of this compound with a stabilized phosphonate ylide typically yields the (E)-alkene as the major product. ntu.edu.sg This reaction is a reliable method for producing α,β-unsaturated esters and other vinyl compounds. sioc.ac.cn

Aldol Condensations: Aldol condensations involve the reaction of an enolate ion with a carbonyl compound. This compound can act as the electrophilic partner in crossed or directed aldol reactions. For instance, it can react with ketones or other aldehydes that can form an enolate. A variation is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone, which often dehydrates to an α,β-unsaturated ketone. researchgate.net The reaction of 4-(methylsulfonyl)benzaldehyde with glycine, catalyzed by threonine aldolase, has been reported for the synthesis of key building blocks of florfenicol, highlighting the potential for biocatalytic aldol reactions. chemistrysteps.com

Modifications at the Aldehyde Group (e.g., Reduction, Oxidation, Imination)

The aldehyde functional group is readily transformed into a variety of other functionalities, further expanding the synthetic utility of this compound.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (4-fluoro-3-(methylsulfonyl)phenyl)methanol. This transformation can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting benzylic alcohol can then be used in subsequent reactions, for example, as a precursor for ethers or esters.

Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 4-fluoro-3-(methylsulfonyl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and acid chlorides.

Imination: The reaction of the aldehyde with primary amines leads to the formation of imines (Schiff bases). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The resulting imines can be further reduced to secondary amines or used as intermediates in the synthesis of other nitrogen-containing compounds.

Transformations of the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group and is generally stable to many reaction conditions. However, under specific conditions, it can be a site for chemical modification. One potential transformation is its use as a leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is highly activated by other electron-withdrawing groups. The C-S bond can be cleaved under certain reductive or basic conditions, although this is not a common transformation. More frequently, the sulfonyl group is retained in the final molecule to impart specific electronic and solubility properties. The sulfonyl group can also serve as a blocking group in electrophilic aromatic substitution, directing incoming electrophiles to other positions on the ring, although this is more common with the sulfonic acid group (SO₃H), which can be easily removed. acs.org

Aromatic Functionalizations and Orthogonal Reactivity Studies

The presence of three distinct functional groups on the aromatic ring of this compound allows for selective and orthogonal chemical modifications. The electron-withdrawing nature of the aldehyde, fluorine, and methylsulfonyl groups deactivates the ring towards electrophilic aromatic substitution. However, it activates the ring for nucleophilic aromatic substitution (SNAr). semanticscholar.org

The fluorine atom can potentially be displaced by a strong nucleophile, especially given the activating effect of the para-aldehyde and meta-methylsulfonyl groups. semanticscholar.org The relative reactivity of the different positions on the aromatic ring towards functionalization depends on the specific reaction conditions and the nature of the reagents used.

Orthogonal reactivity studies would aim to selectively modify one functional group while leaving the others intact. For example, the aldehyde can be protected as an acetal, allowing for reactions to be carried out on the aromatic ring or the methylsulfonyl group. Subsequently, the aldehyde can be deprotected. The aldehyde can also be used as a transient directing group to achieve ortho-C-H functionalization. ntu.edu.sg This allows for the introduction of various substituents at the position adjacent to the aldehyde group, further increasing the molecular complexity that can be achieved from this versatile starting material.

Applications in Advanced Organic Synthesis Research

Building Block for Complex Molecular Architectures

This benzaldehyde (B42025) derivative serves as a crucial starting material for constructing intricate molecular frameworks. The aldehyde function provides a reactive handle for chain extension and cyclization reactions. For instance, it can participate in multi-component reactions, allowing for the rapid assembly of complex structures from simple precursors. The fluorine and methylsulfonyl substituents can be used to tune the electronic properties and steric environment of the target molecules, which is critical in fields like medicinal chemistry and materials science.

Chiral Synthesis and Asymmetric Transformations

In the field of asymmetric synthesis, fluorinated building blocks are of significant interest for creating chiral molecules with unique biological properties. beilstein-journals.org While specific examples involving 4-Fluoro-3-(methylsulfonyl)benzaldehyde are not extensively documented in readily available literature, aldehydes are common substrates in organocatalytic or metal-catalyzed asymmetric reactions. These reactions, such as asymmetric aldol (B89426), allylation, or reduction reactions, could convert the prochiral aldehyde into a chiral alcohol, establishing a key stereocenter. The development of biocatalytic methods, particularly using aldolases, for creating carbon-carbon bonds with fluorinated substrates highlights a promising area for the application of such compounds in synthesizing enantiomerically pure organofluorines. escholarship.org

Design of Agrochemical Precursors and Crop Protection Agents

Substituted benzaldehydes are important intermediates in the agrochemical industry. The presence of a fluorine atom is a common feature in many modern pesticides and herbicides, as it can enhance metabolic stability and biological activity. Aromatic aldehydes are precursors to various active ingredients, and the specific substitution pattern of this compound makes it a candidate for the synthesis of novel crop protection agents. Its structural elements can be incorporated into molecules designed to interact with specific biological targets in pests or weeds.

Material Science Applications for Specialty Polymers and Resins

In material science, functionalized aromatic compounds are used as monomers or precursors for high-performance polymers and resins. The aldehyde group can be used in polymerization reactions, such as the synthesis of phenolic resins or polyacetals. The fluorine and sulfonyl groups can impart desirable properties to the resulting materials, such as increased thermal stability, chemical resistance, and specific optical or electronic characteristics. These features are valuable in the development of specialty materials for advanced technological applications.

Research in Medicinal Chemistry and Drug Discovery Through 4 Fluoro 3 Methylsulfonyl Benzaldehyde

Synthesis of Bioactive Small Molecules and Drug Candidates

4-Fluoro-3-(methylsulfonyl)benzaldehyde serves as a crucial building block in the synthesis of diverse heterocyclic and non-heterocyclic small molecules with potential therapeutic applications. The aldehyde functional group is particularly amenable to a variety of chemical transformations, allowing for the construction of complex molecular architectures.

One significant application of this benzaldehyde (B42025) derivative is in the synthesis of propanamide analogs. For instance, while not a direct use of the title compound, the closely related 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been synthesized as potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. mdpi.compharmaguideline.com The synthesis of these molecules typically involves the reductive amination of a benzaldehyde derivative, a reaction for which this compound is well-suited. This highlights the potential of the title compound in generating libraries of compounds for screening against various biological targets.

Furthermore, the aldehyde group can readily participate in condensation reactions to form various heterocyclic structures. For example, reaction with hydrazines can yield pyrazoles, while condensation with diketones and ammonia (B1221849) derivatives can lead to the formation of imidazoles or pyridines. These heterocyclic cores are prevalent in a vast number of approved drugs, underscoring the importance of this compound as a precursor for generating novel bioactive scaffolds.

The general synthetic utility of benzaldehyde derivatives in creating bioactive molecules is well-documented. They are key starting materials in multicomponent reactions, such as the Biginelli and Hantzsch reactions, which provide efficient routes to dihydropyrimidinones and dihydropyridines, respectively. The electronic properties of the fluoro and methylsulfonyl substituents on the aromatic ring of this compound can influence the reactivity of the aldehyde and the properties of the resulting products, offering a means to fine-tune the biological activity of the synthesized compounds.

Development of Kinase Inhibitors and Anti-Inflammatory Agents

The structural motifs present in this compound are frequently found in molecules targeting kinases and inflammatory pathways. Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology, and often feature substituted aromatic rings that can engage in specific interactions within the ATP-binding pocket of the enzyme. ed.ac.uknih.gov

While direct synthesis of kinase inhibitors from this compound is not extensively reported in publicly available literature, the substitution pattern of this molecule is highly relevant. The methylsulfonyl group, for instance, is a common feature in many selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For example, celecoxib (B62257) and rofecoxib (B1684582) contain a methylsulfonylphenyl moiety. The synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines as selective COX-2 inhibitors demonstrates the importance of this functional group in achieving potent and selective anti-inflammatory activity. nih.gov This suggests that this compound could serve as a valuable precursor for novel anti-inflammatory agents with a similar mechanism of action.

The development of TRPV1 antagonists, as mentioned earlier, also points towards the potential of this compound derivatives as anti-inflammatory and analgesic agents. mdpi.compharmaguideline.com TRPV1 is a key receptor involved in pain and inflammation signaling, and its modulation represents a promising therapeutic strategy.

Targeted Cancer Therapies and Modulation of Signal Transduction Pathways

The quest for more effective and less toxic cancer treatments has led to a focus on targeted therapies that interfere with specific molecular pathways involved in tumor growth and progression. The structural features of this compound make it an attractive starting material for the synthesis of potential anticancer agents.

As discussed, kinase inhibitors are a cornerstone of targeted cancer therapy. ed.ac.uknih.gov The pyrazole (B372694) and pyridine (B92270) cores, which can be synthesized from benzaldehyde derivatives, are common scaffolds in many approved kinase inhibitors. A patent for pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases for cancer treatment highlights the relevance of such heterocyclic systems in oncology. google.com The synthesis of these complex molecules often involves the use of substituted benzaldehydes as key intermediates.

Furthermore, the modulation of other signaling pathways is also a viable strategy for cancer treatment. While research on the direct use of this compound in this context is limited, the potential to generate a diverse range of small molecules from this starting material makes it a valuable tool for screening and identifying novel compounds that can modulate key cancer-related pathways.

Design of Novel Therapeutic Agents for Diverse Disease Areas

The versatility of this compound extends beyond oncology and inflammation. The ability to synthesize a wide variety of molecular scaffolds from this compound opens up possibilities for drug discovery in numerous other disease areas.

A significant example is the development of potent and selective TRPV1 antagonists for the treatment of pain. mdpi.compharmaguideline.com The structure-activity relationship studies of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs have provided valuable insights into the design of new analgesic agents. mdpi.compharmaguideline.com These studies have shown that modifications to the benzyl (B1604629) C-region of these molecules can significantly impact their potency and selectivity. mdpi.compharmaguideline.com Given the structural similarity, this compound represents a prime candidate for the synthesis of novel TRPV1 modulators.

The generation of diverse heterocyclic libraries from this starting material also holds promise for identifying hits against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various pathologies.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. The defined substitution pattern of this compound provides a solid foundation for systematic SAR studies.

In the context of TRPV1 antagonists derived from the related 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, extensive SAR studies have been conducted. mdpi.compharmaguideline.com These studies have explored the impact of various substituents on the benzyl C-region of the molecule, revealing key determinants of potency and selectivity. For example, the introduction of different functional groups at the 2-position of the benzyl ring was found to significantly influence the antagonistic activity. mdpi.compharmaguideline.com

Table 1: SAR of Benzyl C-Region Analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides

| Compound | R Group on Benzyl Ring | hTRPV1 Antagonism (Ki, nM) |

| 7 | 2-(butyl(methyl)amino) | - |

| 15 | 2-(4,4-dimethyl-piperidin-1-yl) | - |

| 43 | [Structure not specified] | 0.3 |

| 44S | [Structure not specified] | 0.3 |

Data extracted from Bioorganic & Medicinal Chemistry. mdpi.com

Prodrug Design and Bioprecursor Synthesis

Prodrug design is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers of promising drug candidates, such as poor solubility, instability, or rapid metabolism. The aldehyde functionality of this compound offers a potential handle for the attachment of promoieties that can be cleaved in vivo to release the active drug.

For instance, the aldehyde could be converted to an oxime, hydrazone, or acetal, which may be more stable or have improved absorption characteristics. These linkages can be designed to be cleaved by specific enzymes or under certain physiological conditions, leading to the targeted release of the active compound.

Computational and Theoretical Chemistry of 4 Fluoro 3 Methylsulfonyl Benzaldehyde

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 4-Fluoro-3-(methylsulfonyl)benzaldehyde. These theoretical methods provide a lens into the molecule's geometry, orbital energies, and the influence of its substituent groups on the aromatic system.

The geometry of substituted benzaldehydes is typically optimized using computational methods like Density Functional Theory (DFT). researchgate.net For an analogous compound, 4-fluorobenzaldehyde (B137897), DFT calculations have been employed to determine its vibrational dynamics, indicating a planar structure for the isolated molecule where the aldehyde group is coplanar with the aromatic ring. researchgate.net Similarly, the crystal structure of 4-(methylsulfonyl)benzaldehyde has been determined, providing precise bond lengths and angles. nih.gov

For this compound, it is anticipated that the benzene (B151609) ring will exhibit a largely planar geometry. The electron-withdrawing nature of both the fluorine atom and the methylsulfonyl group significantly influences the electronic distribution within the molecule. The fluorine at position 4 and the methylsulfonyl group at position 3 both pull electron density from the benzene ring, which in turn affects the reactivity of the aldehyde group.

Electronic structure calculations for analogous compounds provide insight into the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a DFT study of 4-hydroxybenzaldehyde, the HOMO and LUMO energy gaps were calculated to assess chemical stability. mdpi.com The energies of these orbitals are crucial for predicting the molecule's reactivity and electronic transitions.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C=O Bond Length | ~1.21 Å | Based on data for benzaldehyde (B42025) and its derivatives. acs.org |

| C-S Bond Length | ~1.77 Å | Based on typical C-S bond lengths in sulfones. |

| Ring C-C Bond Lengths | 1.38-1.40 Å | Typical for substituted benzenes. acs.org |

| C-F Bond Length | ~1.35 Å | Typical for fluorobenzene derivatives. |

Note: These are predicted values and would require specific DFT calculations for this compound for confirmation.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from electronic structure calculations are powerful tools for predicting the reactivity of a molecule. appliedmineralogy.com These descriptors include HOMO and LUMO energies, the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com

The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com Given the presence of two strong electron-withdrawing groups (fluoro and methylsulfonyl), it is expected that this compound will have a relatively low-lying LUMO, making it a good electron acceptor and susceptible to nucleophilic attack at the carbonyl carbon.

The electrophilicity index (ω) is a measure of the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. The combined electron-withdrawing effects of the substituents are predicted to result in a high electrophilicity index for this compound, suggesting significant electrophilic character.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Predicted Trend |

| HOMO Energy | Energy of the highest occupied molecular orbital | Lowered by electron-withdrawing groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Significantly lowered by electron-withdrawing groups |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relatively small, indicating higher reactivity |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | High |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Moderate |

| Electrophilicity Index (ω) | ω = χ²/2η | High |

Note: The trends are predicted based on the known effects of fluoro and methylsulfonyl substituents.

Reaction Pathway Simulations and Mechanism Elucidation

The aldehyde functional group is a primary site of reactivity. Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. The strong electron-withdrawing properties of the fluoro and methylsulfonyl groups are expected to enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. Computational studies on the Wittig reaction, for example, have explored the mechanism of C=C bond formation from a C=O bond, a reaction that this compound would readily undergo. acs.org

Furthermore, the presence of these substituents will influence the regioselectivity of electrophilic aromatic substitution reactions, although the aldehyde group is deactivating. Any further substitution would be directed to the meta positions relative to the aldehyde, which are positions 5 and, to a lesser extent, 1. Computational modeling could precisely predict the transition state energies for substitution at different positions on the aromatic ring.

Ligand-Receptor Interaction Modeling and Docking Studies in Drug Design

Substituted benzaldehydes are common scaffolds in medicinal chemistry and drug design. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. ukm.my This method is instrumental in structure-based drug design.

The structural features of this compound, including a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring capable of π-π stacking, and a methylsulfonyl group that can also participate in hydrogen bonding, make it an interesting candidate for docking studies. Recent studies have utilized molecular docking to investigate the binding of various benzaldehyde derivatives to biological targets such as human serum albumin and enzymes. nih.govdergipark.org.tr For instance, benzyloxybenzaldehyde derivatives have been studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer therapy, with computational studies supporting the experimental results. nih.gov

In a hypothetical docking study, the carbonyl oxygen of this compound could form a key hydrogen bond with an amino acid residue in a receptor's active site. The fluorinated benzene ring could engage in hydrophobic or halogen bonding interactions, while the methylsulfonyl group could interact with polar residues. Such computational models are invaluable for prioritizing compounds for synthesis and biological testing.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its influence on physical properties and biological activity. For this compound, the primary conformational flexibility arises from the rotation of the aldehyde and methylsulfonyl groups relative to the plane of the benzene ring.

Studies on substituted benzaldehydes have shown that the aldehyde group generally prefers to be coplanar with the benzene ring to maximize π-conjugation. ias.ac.in For 2-fluorobenzaldehyde, both cis and trans conformers (with respect to the C=O and C-F bonds) are considered, with the trans conformer being more stable. rsc.org For this compound, the barrier to rotation of the aldehyde group is expected to be influenced by the electronic effects of the substituents.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in solution or within a biological environment. MD simulations of benzimidazole derivatives, which incorporate a substituted benzaldehyde moiety, have been used to assess the stability of ligand-protein complexes over time. mdpi.com For this compound, MD simulations could reveal the preferred orientations of the functional groups in different solvent environments and how these conformations might adapt upon binding to a receptor.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of 4-Fluoro-3-(methylsulfonyl)benzaldehyde. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

In a typical ¹H NMR spectrum, the hydrogen atom of the aldehyde group (-CHO) is expected to appear as a singlet at a distinct downfield chemical shift, generally in the range of 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with each other and with the adjacent fluorine atom. The three aromatic protons are in chemically distinct environments. The methyl protons of the sulfonyl group (-SO₂CH₃) would appear as a sharp singlet in the upfield region, typically around 3.0-3.5 ppm.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the aldehyde is highly deshielded and would be found significantly downfield, often above 190 ppm. The aromatic carbons would appear in the 110-165 ppm range, with their exact shifts influenced by the fluorine and methylsulfonyl substituents. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF). The methyl carbon of the sulfonyl group would resonate at a higher field, typically between 40-45 ppm.

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |

| Aldehyde H: ~9.9-10.2 (singlet) | Carbonyl C: ~190-193 |

| Aromatic H's: ~7.5-8.5 (multiplets) | Aromatic C's: ~115-160 |

| Methyl H's: ~3.1-3.4 (singlet) | Methyl C: ~43-46 |

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The empirical formula of the compound is C₈H₇FO₃S, corresponding to a molecular weight of approximately 202.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (M-1), leading to a stable acylium ion, or the loss of the entire formyl group (M-29). For this specific molecule, cleavage of the C-S bond could lead to fragments corresponding to the fluorobenzaldehyde moiety or the methylsulfonyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the precise determination of their elemental compositions.

| Fragment | Predicted m/z | Description |

| [C₈H₇FO₃S]⁺ | ~202 | Molecular Ion (M⁺) |

| [C₈H₆FO₃S]⁺ | ~201 | Loss of Aldehyde H (M-1) |

| [C₇H₆FO₃S]⁺ | ~173 | Loss of Formyl Radical (M-29) |

| [C₇H₄FO]⁺ | ~123 | Fragment from C-S bond cleavage |

| [CH₃SO₂]⁺ | ~79 | Methylsulfonyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group would be prominent, typically appearing in the region of 1690-1715 cm⁻¹. The C-H stretch of the aldehyde group usually gives rise to two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. Vibrations associated with the aromatic ring (C=C stretching) would be observed between 1450 and 1600 cm⁻¹. The presence of the sulfonyl group would be confirmed by strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-F bond stretch would also produce a strong absorption, usually in the 1000-1100 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds of the aromatic ring.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1690 - 1715 |

| Aldehyde (C-H) | Stretch | ~2720, ~2820 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1350 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1160 |

| Fluoro (C-F) | Stretch | 1000 - 1100 |

X-ray Crystallography for Solid-State Structure Determination

For a crystalline solid sample of this compound, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, providing an exact molecular conformation and details about intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.

The resulting crystal structure would confirm the planar nature of the benzene (B151609) ring and the relative orientations of the aldehyde, fluoro, and methylsulfonyl substituents. This data is invaluable for understanding the compound's solid-state properties and for computational modeling studies.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Advanced chromatographic techniques are vital for assessing the purity of this compound and for separating it from any impurities or byproducts from its synthesis.

High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column (e.g., C18), is a standard method for purity analysis. The compound would be separated based on its polarity, and a detector (typically UV-Vis) would quantify its concentration. A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the area of the peak would be proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectra for identification, confirming both the identity of the main peak as this compound and identifying any volatile impurities.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic and Stereoselective Synthetic Pathways

Future research is anticipated to move beyond traditional synthetic methods towards more efficient, selective, and sustainable catalytic pathways for producing derivatives of 4-Fluoro-3-(methylsulfonyl)benzaldehyde. The aldehyde functional group serves as a versatile handle for a variety of modern synthetic transformations.

Key areas for exploration include:

Organocatalysis: The use of small organic molecules as catalysts can offer high levels of stereoselectivity in reactions involving the aldehyde group. For instance, proline-derivatives or N-heterocyclic carbenes (NHCs) could be used to catalyze asymmetric aldol (B89426), Mannich, or benzoin (B196080) reactions, yielding chiral molecules that are crucial for pharmaceutical applications. google.comcymitquimica.com

Transition-Metal Catalysis: Palladium, copper, or nickel-catalyzed cross-coupling reactions could utilize the aromatic ring of the molecule. While the existing C-H bonds are the most likely reaction sites, future methodologies might enable the direct functionalization of the carbon-fluorine or carbon-sulfur bonds, allowing for the introduction of new substituents and the rapid generation of diverse molecular libraries.

Photoredox and Electrocatalysis: These emerging fields offer green alternatives to traditional synthesis. Light or electricity can be used to generate reactive intermediates from this compound or its reaction partners under mild conditions, potentially enabling transformations that are difficult to achieve with conventional thermal methods. This could be particularly useful for creating complex sulfonyl-containing compounds.

The development of stereoselective pathways is of paramount importance. While the starting aldehyde is achiral, its reaction to form, for example, secondary alcohols or amines introduces a stereocenter. Future research will likely focus on catalytic methods that can control the formation of a single enantiomer, a critical requirement for modern therapeutics.

Expansion into New Areas of Pharmaceutical and Agrochemical Drug Discovery

The combination of fluorine and a sulfonyl group in a single aromatic scaffold is highly attractive for medicinal and agrochemical research. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the methylsulfonyl group is a polar, non-ionizable moiety that can act as a hydrogen bond acceptor and improve physicochemical properties.

Future drug discovery efforts leveraging this compound as a starting material could target a range of new therapeutic and agrochemical areas, drawing inspiration from the activities of structurally related compounds. The aldehyde can be converted into various functional groups such as amines, alcohols, imines, and heterocycles, which form the core of many bioactive molecules.

| Potential Application Area | Rationale Based on Related Compounds | Potential Molecular Scaffolds |

|---|---|---|

| Oncology | Fluorinated benzaldehydes are used to synthesize chalcone (B49325) derivatives, which have shown cytotoxic activity against cancer cell lines. | Chalcones, curcuminoid analogues, heterocyclic compounds (e.g., quinolines, pyrimidines). |

| Inflammatory Diseases | Structurally similar compounds like 4-Fluoro-3-methylbenzaldehyde are intermediates for anti-inflammatory agents. google.com Hydrazone derivatives from related molecules also show anti-inflammatory activity. | Hydrazones, amides, and other derivatives targeting enzymes like COX-2 or inflammatory cytokines. |

| Central Nervous System (CNS) Disorders | Complex molecules containing fluoro and sulfonyl-aryl motifs have been developed as modulators for CNS targets like the mGluR5 receptor for psychiatric conditions. | Novel quinoline (B57606) or benzonitrile (B105546) derivatives, and other scaffolds capable of crossing the blood-brain barrier. |

| Herbicides/Pesticides | Related fluorinated benzaldehydes are established building blocks in the formulation of herbicides and pesticides, where the fluorine atom enhances potency. google.com | Derivatives targeting specific enzymes or receptors in weeds or pests, such as acetolactate synthase or acetylcholinesterase. |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The progression of drug discovery and materials science is increasingly reliant on the rapid synthesis and testing of large numbers of compounds. This compound is an ideal candidate for integration into these automated workflows. Its utility stems from its status as a versatile building block with a reactive handle suitable for a wide range of chemical transformations that can be performed in parallel.

Automated synthesis platforms can use this aldehyde as a common starting material to generate large libraries of derivatives. The aldehyde group is amenable to a variety of robust and high-yielding reactions that are easily automated in plate-based formats.

| Reaction Type | Product Class | Relevance to Library Synthesis |

|---|---|---|

| Reductive Amination | Secondary and Tertiary Amines | Generates diverse amine libraries, a common motif in pharmaceuticals. |

| Wittig Reaction / Horner-Wadsworth-Emmons | Alkenes | Creates carbon-carbon double bonds, allowing for further functionalization or providing structural rigidity. |

| Condensation Reactions (e.g., with active methylene (B1212753) compounds) | Chalcones, Knoevenagel products | Forms new C-C bonds and yields conjugated systems often found in dyes and bioactive molecules. |

| Grignard / Organolithium Addition | Secondary Alcohols | Provides access to chiral alcohols, which are valuable synthetic intermediates. |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Complex, scaffold-diverse molecules | Rapidly builds molecular complexity in a single, automated step. |

Once synthesized, these compound libraries can be submitted for high-throughput screening (HTS) against a multitude of biological targets or for the discovery of new materials with desired properties. The specific substitution pattern of this compound ensures that each member of the library possesses fluorine and methylsulfonyl groups, allowing for a focused exploration of the chemical space around this particular pharmacophore.

Development of Supramolecular Assemblies and Material Science Applications

The unique electronic and steric properties of this compound make it a promising candidate for future applications in material science and supramolecular chemistry. The design of novel materials often relies on the precise control of intermolecular interactions, a feature to which this molecule's functional groups can contribute significantly.

Future research could explore its use in:

Polymer Chemistry: The aldehyde group can undergo polymerization reactions, such as condensation with diamines or phenols, to create novel polymers. The presence of the fluoro and methylsulfonyl groups on the polymer backbone could impart desirable properties such as high thermal stability, chemical resistance, specific dielectric properties, or flame retardancy.

Liquid Crystals: The rigid aromatic core combined with the polar sulfonyl group could be used to design new liquid crystalline materials. By attaching a long alkyl chain to the molecule, it may exhibit mesophases that are sensitive to electric fields, a key property for display technologies.

Supramolecular Gels and Frameworks: The methylsulfonyl group is a potent hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking. These non-covalent interactions could be exploited to create self-assembling systems, such as supramolecular gels or porous crystalline frameworks (e.g., covalent organic frameworks after conversion of the aldehyde). These materials could have applications in sensing, storage, or catalysis.

Crystal Engineering: The study of the crystal packing of this molecule and its derivatives can provide insights into controlling solid-state architecture. The interplay between hydrogen bonds (C-H···O), halogen bonds (involving the fluorine), and other weak interactions could be used to design materials with specific optical or electronic properties. The crystal structure of the related 4-(Methylsulfonyl)benzaldehyde reveals a three-dimensional array linked by intermolecular C-H···O hydrogen bonds, suggesting similar potential for the title compound.

Studies on Biological Target Identification and Validation

A critical step in the development of new therapeutic agents is the identification and validation of their biological targets. For novel compounds derived from this compound that exhibit interesting activity in phenotypic screens, the subsequent challenge will be to determine their mechanism of action.

Future research in this area will involve a multi-pronged approach to pinpoint the specific proteins or cellular pathways modulated by these compounds:

Affinity-Based Methods: A derivative of the active compound could be synthesized with a linker and immobilized on a solid support (e.g., beads). This "bait" can then be used to pull down its binding partners from cell lysates, which are subsequently identified by mass spectrometry.

Proteome-Wide Thermal Shift Assays (CETSA): This technique assesses the thermal stability of all proteins in a cell lysate or intact cell. The binding of a small molecule to its target protein typically increases the protein's stability, which can be detected on a global scale, thus identifying the target without chemical modification of the compound.

Genetic and Genomic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, pointing towards the target or its pathway. Similarly, transcriptomic or proteomic profiling after compound treatment can reveal which cellular pathways are affected, providing clues to the mechanism of action.

Computational Modeling: Once a potential target is identified, molecular docking and simulation studies can be used to predict the binding mode of the compound. This information can then guide the synthesis of new analogues to confirm the structure-activity relationship and validate the target.

While no specific biological targets have yet been reported for derivatives of this compound, its inclusion in screening libraries will likely yield active "hits." The subsequent application of these modern target identification methods will be crucial for translating these hits into validated lead compounds for drug development programs. A patent for a broad class of compounds including fluoro and sulfonyl-aryl motifs has identified inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2) as treatments for neurodegenerative and cardiovascular diseases, suggesting a potential area for investigation. google.com

常见问题

Basic: What are common synthetic routes for 4-fluoro-3-(methylsulfonyl)benzaldehyde?

Answer:

The synthesis typically involves sequential functionalization of benzaldehyde derivatives. A plausible route includes:

Fluorination : Electrophilic aromatic substitution (e.g., using F₂ or Selectfluor™) to introduce fluorine at the para position.

Sulfonylation : Oxidation of a methylthio group (-SCH₃) to methylsulfonyl (-SO₂CH₃) using oxidizing agents like m-CPBA or H₂O₂ in acetic acid .

Purification : Recrystallization or column chromatography to isolate the product. Key validation steps include ¹H/¹³C-NMR (e.g., aldehyde proton at δ ~10 ppm, methylsulfonyl group at δ ~3.3 ppm for CH₃ and ~125 ppm for SO₂ in ¹³C-NMR) and FTIR (C=O stretch ~1700 cm⁻¹, S=O stretches ~1150 and 1350 cm⁻¹) .

Advanced: How can regioselectivity challenges during sulfonylation be addressed?

Answer:

Regioselectivity in sulfonylation is influenced by directing groups and reaction conditions. For this compound:

- Ortho-Directing Effects : The fluorine atom directs electrophiles to the ortho position. To install the methylsulfonyl group at the meta position relative to the aldehyde, a protecting group (e.g., acetal) may be used to temporarily block the aldehyde’s directing influence .

- Oxidation Control : Use mild oxidizing agents (e.g., NaOCl) to avoid over-oxidation or side reactions. Reaction monitoring via TLC (e.g., dichloromethane mobile phase) ensures intermediate stability .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- FTIR : Confirms functional groups via stretches at ~1700 cm⁻¹ (C=O), ~1350/1150 cm⁻¹ (S=O), and ~1200 cm⁻¹ (C-F) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₈H₇FO₃S: 202.0072) .

Advanced: How does the methylsulfonyl group influence reactivity in cross-coupling reactions?

Answer:

The -SO₂CH₃ group is a strong electron-withdrawing group (EWG), which: